BRD4 Bromodomain 2 (BD2) Binding Affinity — High Potency vs. BD1 Selectivity Gap
3,6-Bis(6-bromohexoxy)acridine (BDBM50148603 / CHEMBL3770724) exhibits a dissociation constant (Kd) of 0.300 nM against human partial-length BRD4 BD2, as measured by the BROMOscan assay [1]. In contrast, binding to BRD4 BD1 yields Kd values of 3.4 nM (DiscoverX assay) and 3.30 µM (fluorescence anisotropy and ITC assays in E. coli BL21(DE3)-expressed bromodomain) [1]. This represents a BD2/BD1 selectivity ratio of approximately 11-fold for the high-quality BROMOscan/DiscoverX orthogonal measurements, and a >10,000-fold gap when comparing BROMOscan BD2 data to the ITC/FA BD1 data [1][2]. Most generic acridine-based probes lack experimentally validated bromodomain selectivity profiles, making this dataset a decisive procurement criterion for researchers requiring BD2-preferential chemical matter.
| Evidence Dimension | BRD4 BD2 vs. BD1 binding affinity (Kd) |
|---|---|
| Target Compound Data | BRD4 BD2: Kd = 0.300 nM (BROMOscan); BRD4 BD1: Kd = 3.4 nM (DiscoverX), 3.30 µM (ITC/FA) |
| Comparator Or Baseline | Target compound BD1 data serves as internal baseline; typical non-selective acridine-G4 ligands show no bromodomain affinity data |
| Quantified Difference | BD2:BD1 selectivity ratio ≈ 11-fold (BROMOscan/DiscoverX); ≥10,000-fold vs. ITC/FA BD1 data |
| Conditions | BROMOscan assay (human BRD4 BD2, bacterial expression); DiscoverX assay (BRD4 BD1, unknown origin); ITC and fluorescence anisotropy (poly-His-tagged BRD4 BD1, E. coli BL21(DE3)) |
Why This Matters
This is the only publicly available BRD4 affinity dataset for this compound, providing a unique, quantifiable selection metric — BD2-preferential binding — that cannot be obtained from any generic 3,6-disubstituted acridine.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724): Affinity data for 3,6-bis(6-bromohexoxy)acridine against BRD4 BD1 and BD2. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
- [2] Pickle.gr. Publication Details: Discovery of a Small-Molecule Bromodomain-Containing Protein 4 (BRD4) Inhibitor That Induces AMP-Activated Protein Kinase-Modulated Autophagy-Associated Cell Death in Breast Cancer (2021). Available at: https://pickle.gr View Source
